Home > Products > Screening Compounds P57855 > Pioglitazone hydrochloride
Pioglitazone hydrochloride - 112529-15-4

Pioglitazone hydrochloride

Catalog Number: EVT-278384
CAS Number: 112529-15-4
Molecular Formula: C19H21ClN2O3S
Molecular Weight: 392.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pioglitazone Hydrochloride is a synthetic oral anti-hyperglycemic agent primarily used in scientific research to investigate its effects on glucose metabolism and insulin resistance. [, , ] It belongs to the thiazolidinedione class of drugs, known for their insulin-sensitizing properties. [, , , ] Pioglitazone Hydrochloride is often employed in preclinical and clinical studies to elucidate the mechanisms underlying type 2 diabetes and explore potential therapeutic interventions. [, , ]

Rosiglitazone Maleate

Relevance: Structurally similar to pioglitazone hydrochloride, rosiglitazone maleate shares its mechanism of action and therapeutic application in type 2 diabetes. A study using surface-enhanced Raman spectroscopy (SERS) investigated the co-adsorption behavior of rosiglitazone maleate and pioglitazone hydrochloride on nano silver surfaces under varying pH conditions . This suggests potential for combined therapeutic applications or analytical techniques involving both compounds.

Glimepiride

Relevance: While Glimepiride differs structurally from pioglitazone hydrochloride and works through a different mechanism, they both serve as oral antidiabetic agents. Research explored their combined use for potential synergistic effects in managing type 2 diabetes , , , . Several studies developed analytical methods for simultaneous detection and quantification of both drugs in pharmaceutical formulations.

Metformin Hydrochloride

Relevance: Although structurally dissimilar to pioglitazone hydrochloride, metformin hydrochloride shares a common therapeutic goal in managing type 2 diabetes. The combination of metformin and pioglitazone has been investigated for its synergistic effects in improving glycemic control in patients with type 2 diabetes , , , , , , , , . Research also focused on developing analytical methods for simultaneous determination of both drugs in pharmaceutical formulations, highlighting their common use in diabetes management.

Gliclazide

Relevance: While structurally distinct from pioglitazone hydrochloride, gliclazide is often co-prescribed with it to manage type 2 diabetes, particularly when monotherapy is insufficient. Studies investigated the efficacy and safety of combined pioglitazone and gliclazide therapy , , , , . Analytical methods for simultaneous determination of both drugs in pharmaceutical dosage forms have also been developed.

Atorvastatin Calcium

Relevance: While structurally unrelated to pioglitazone hydrochloride and having a different therapeutic target, atorvastatin calcium is often used concurrently with pioglitazone in patients with type 2 diabetes who also have dyslipidemia . Studies investigated the pharmacokinetic interactions between pioglitazone and atorvastatin, aiming to optimize dosing and minimize potential adverse effects when used in combination , . Analytical methods for their simultaneous determination in pharmaceutical formulations have also been developed.

Candesartan Cilexetil

Relevance: Though structurally different from pioglitazone hydrochloride and targeting a different therapeutic area, candesartan cilexetil, in combination with pioglitazone, has shown potential benefits in managing metabolic syndrome , . This combination therapy may address multiple risk factors associated with metabolic syndrome, such as hypertension, insulin resistance, and dyslipidemia.

Synthesis Analysis

The synthesis of pioglitazone hydrochloride involves several chemical reactions. A notable method includes:

  1. Starting Materials: The synthesis begins with the reaction of specific thiazolidinedione derivatives.
  2. Intermediate Formation: The process typically includes coupling reactions where key functional groups are introduced.
  3. Hydrogenation: An essential step involves hydrogenating the compound under controlled conditions, often using catalysts like cobalt to improve yield and safety compared to traditional methods that use palladium .
  4. Final Salt Formation: The hydrochloride salt is formed by reacting the base form of pioglitazone with hydrochloric acid in ethanol, followed by recrystallization to obtain pure pioglitazone hydrochloride .

This synthesis route highlights improvements in efficiency and safety over earlier methods, making it suitable for industrial-scale production.

Molecular Structure Analysis

Pioglitazone hydrochloride features a complex molecular structure characterized by:

  • Core Structure: The compound contains a thiazolidinedione ring fused with an ethoxy group and a pyridine derivative.
  • Chirality: It exists as a racemic mixture, meaning it contains equal parts of two enantiomers that can interconvert without significant pharmacological differences .
  • Chemical Data:
    • Molecular Formula: C19H20N2O3SC_{19}H_{20}N_{2}O_{3}S
    • Melting Point: Approximately 183-184 °C .
    • 3D Structure: The molecular geometry can be represented using SMILES notation as CCC1=CN=C(CCOC2=CC=C(CC3SC(=O)N=C3O)C=C2)C=C1 .
Chemical Reactions Analysis

Pioglitazone undergoes various chemical reactions during its synthesis and metabolism:

  • Reduction Reactions: Key steps involve the reduction of double bonds in the thiazolidinedione structure.
  • Hydrochlorination: The formation of pioglitazone hydrochloride involves treating the base with hydrochloric acid, leading to salt formation.
  • Metabolism: In vivo, pioglitazone is metabolized primarily via hydroxylation and oxidation, yielding active metabolites that contribute to its pharmacological effects .

These reactions are critical for both the synthesis of the drug and its subsequent activity within biological systems.

Mechanism of Action

Pioglitazone exerts its effects primarily through activation of PPAR-γ, which regulates gene expression involved in glucose and lipid metabolism:

  1. Insulin Sensitization: By activating PPAR-γ, pioglitazone enhances insulin sensitivity in muscle and adipose tissues.
  2. Reduction of Hepatic Glucose Production: It decreases gluconeogenesis in the liver, leading to lower blood glucose levels without increasing insulin secretion from pancreatic beta cells .
  3. Additional Targets: Recent studies suggest pioglitazone may also bind to mitochondrial proteins like mitoNEET, indicating broader metabolic implications beyond PPAR-γ activation .

This multifaceted mechanism underlies its efficacy in managing type 2 diabetes.

Physical and Chemical Properties Analysis

Pioglitazone hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as colorless prismatic crystals.
  • Solubility: Soluble in organic solvents such as ethanol but less soluble in water.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture .
  • Half-life: Approximately 3 to 7 hours following oral administration, with steady-state concentrations achieved after about one week of consistent dosing .

These properties are essential for understanding its formulation and therapeutic use.

Applications

Pioglitazone hydrochloride is primarily used in clinical settings for:

  • Management of Type 2 Diabetes Mellitus: It helps control blood sugar levels when diet and exercise alone are insufficient.
  • Potential Cardiovascular Benefits: Some studies suggest it may have protective effects against cardiovascular diseases associated with diabetes due to its lipid-modulating effects .
  • Research Applications: Investigations into its mechanisms have expanded into areas like cancer treatment and metabolic syndrome management due to its influence on insulin sensitivity and inflammation pathways .
Molecular Mechanisms of Action

PPAR-γ and PPAR-α Dual Agonism in Insulin Sensitization

Pioglitazone hydrochloride functions as a dual agonist of peroxisome proliferator-activated receptor gamma (PPAR-γ) and alpha (PPAR-α), distinguishing it from selective PPAR-γ agonists like rosiglitazone. PPAR-γ activation occurs primarily in adipose tissue, pancreatic beta cells, and macrophages, promoting adipocyte differentiation and lipid storage. This enhances insulin sensitivity by increasing adiponectin secretion and facilitating lipid sequestration into adipocytes, thereby reducing ectopic fat deposition in muscle and liver [1] [9]. Concurrently, pioglitazone activates PPAR-α, highly expressed in hepatocytes and vascular endothelium. PPAR-α agonism modulates fatty acid oxidation genes (e.g., acyl-CoA oxidase), reducing circulating triglycerides and free fatty acids. This dual activation synergistically improves systemic insulin sensitivity: PPAR-γ redistributes lipids to subcutaneous adipose depots, while PPAR-α enhances hepatic lipid clearance and suppresses pro-inflammatory pathways [2] [3] [9].

Table 1: Tissue-Specific Effects of Pioglitazone's PPAR Agonism

PPAR SubtypePrimary TissuesKey Target GenesMetabolic Outcomes
PPAR-γAdipose tissue, macrophagesaP2, CD36, GLUT4Adipogenesis, insulin sensitivity, adiponectin secretion
PPAR-αLiver, endothelium, skeletal muscleACOX, CPT-1, LPLFatty acid oxidation, triglyceride clearance, anti-inflammation
Dual (γ/α)Vascular endothelium, hepatocytesVCAM-1, IκBαEndothelial protection, reduced hepatic gluconeogenesis

Transcriptional Regulation of Glucose and Lipid Metabolism Genes

Pioglitazone alters gene expression networks governing glucose and lipid homeostasis via PPAR-dependent transcriptional regulation. In hepatocytes, it suppresses phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase, key gluconeogenic enzymes, thereby reducing hepatic glucose output [1] [7]. Concurrently, it upregulates lipoprotein lipase (LPL) in adipose tissue and muscle, enhancing triglyceride hydrolysis from circulating VLDL and chylomicrons [3] [7].

In adipocytes, pioglitazone induces genes facilitating fatty acid uptake (CD36, FATP) and storage (aP2), diverting lipids away from muscle and liver. A lipidomic study in obese diabetic humans revealed that pioglitazone remodels adipose glycerophospholipids, decreasing arachidonic acid-enriched species like plasmanylethanolamines and phosphatidylinositols. This reduces substrate availability for pro-inflammatory eicosanoid synthesis while enhancing membrane fluidity and GLUT4 translocation [4]. Paradoxically, in rodent models of obesity (KKAy mice), pioglitazone exacerbates hepatic steatosis by upregulating lipogenic genes (e.g., FAS) while suppressing β-oxidation genes (e.g., ACOX1), indicating species-specific transcriptional responses [3].

Modulation of Adipokine Signaling Pathways

Pioglitazone critically alters adipokine secretion profiles, shifting adipose tissue from a pro-inflammatory to anti-inflammatory state. It robustly increases adiponectin transcription (2–3 fold) by PPAR-γ-mediated activation of its promoter. Elevated adiponectin activates AMPK in muscle and liver, boosting glucose uptake and fatty acid oxidation while inhibiting hepatic gluconeogenesis [1] [4].

Simultaneously, pioglitazone suppresses pro-inflammatory adipokines:

  • TNF-α: Downregulates TNF-α expression in macrophages and adipocytes via PPAR-γ-dependent inhibition of NF-κB.
  • Leptin: Modulates leptin sensitivity indirectly through lipid redistribution.
  • Resistin: Reduces expression, ameliorating its insulin-antagonistic effects [1] [4] [7].

A 2021 lipidomics study confirmed pioglitazone reduces adipose arachidonic acid (−27%), a precursor for inflammatory eicosanoids like prostaglandins and leukotrienes. This occurs independently of phospholipase gene expression changes but correlates with decreased linoleic acid availability, dampening adipose inflammation [4].

Mitochondrial Interactions: MitoNEET Protein Binding Dynamics

Beyond nuclear receptor agonism, pioglitazone directly targets mitochondrial function through the outer membrane protein mitoNEET (CISD1). MitoNEET hosts a redox-sensitive [2Fe-2S] cluster, regulating electron transfer and oxidative metabolism. Pioglitazone binds mitoNEET’s CDGSH domain with high affinity (Kd ~0.5–1 µM), inhibiting cluster transfer and stabilizing mitochondrial bioenergetics [5].

In spinal cord injury models, pioglitazone preserves mitochondrial respiration and ATP synthesis in wild-type mice but not in mitoNEET-knockout mice, proving this mechanism is PPAR-γ-independent. Mechanistically, mitoNEET binding:

  • Reduces Oxidative Stress: Inhibits excessive ROS generation by modulating electron flow.
  • Prevents Apoptosis: Maintains mitochondrial membrane potential and calcium buffering.
  • Enhances Fuel Flexibility: Facilitates switch between glucose and fatty acid oxidation during metabolic stress [5].

Table 2: Pioglitazone's Mitochondrial vs. Genomic Mechanisms

TargetLocationBinding AffinityFunctional OutcomesDependence on PPARs
PPAR-γNucleus~0.3–0.7 µMAdipogenesis, insulin sensitizationNot applicable (direct agonist)
PPAR-αNucleus~2–5 µMFatty acid oxidation, anti-inflammationNot applicable
MitoNEETMitochondrial outer membrane~0.5–1 µM[2Fe-2S] cluster stabilization, reduced ROSIndependent

Properties

CAS Number

112529-15-4

Product Name

Pioglitazone hydrochloride

IUPAC Name

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride

Molecular Formula

C19H21ClN2O3S

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H

InChI Key

GHUUBYQTCDQWRA-UHFFFAOYSA-N

SMILES

[H+].CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.[Cl-]

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

5-(4-(2-(5-ethyl-2-pyridyl)ethoxy)benzyl)-2,4-thiazolidinedione
Actos
AD 4833
AD-4833
AD4833
pioglitazone
pioglitazone hydrochloride
U 72107A
U-72107A
U72,107A
U72107A

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.